molecular formula C18H19N3O4 B13834483 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one

3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one

Cat. No.: B13834483
M. Wt: 341.4 g/mol
InChI Key: CXUYECBVXWDGRV-UHFFFAOYSA-N
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Description

3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications. The presence of methoxy groups and an amino group in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins involved in critical biological pathways. For example, it may inhibit tubulin polymerization, leading to the disruption of cell division in cancer cells. Additionally, it can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-benzyl-6,7,8-trimethoxyquinazolin-4-one
  • 3-Amino-2-methyl-6,7,8-trimethoxyquinazolin-4-one
  • 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and multiple methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3-amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one

InChI

InChI=1S/C18H19N3O4/c1-23-13-10-12-15(17(25-3)16(13)24-2)20-14(21(19)18(12)22)9-11-7-5-4-6-8-11/h4-8,10H,9,19H2,1-3H3

InChI Key

CXUYECBVXWDGRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)CC3=CC=CC=C3)N)OC)OC

Origin of Product

United States

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